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molecular formula C10H6Br2O2 B8644462 1,3-Dibromonaphthalene-2,7-diol

1,3-Dibromonaphthalene-2,7-diol

Cat. No. B8644462
M. Wt: 317.96 g/mol
InChI Key: MIJPDPYOWGHHNW-UHFFFAOYSA-N
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Patent
US07700633B2

Procedure details

To a suspension of 1,3-dibromonaphthalene-2,7-diol (48.76 g, 153.34 mmol) (Helv. Chim. Acta, 78, pp. 1037-1066, 1995) in AcOH/HCl is added tin (17.48 g, 147.21 mmol) in portions. The mixture is stirred vigorously at room temperature for 1 h. The reaction forms a paste and is stirred for an additional 4 h, at which point it becomes mobile again. Stirring is continued overnight. The mixture is poured into water (1 L) and extracted with EtOAc. The organic layer is dried over MgSO4, filtered and concentrated to afford a sticky beige solid. The solid is triturated with DCM and filtered to afford 3-bromonaphthalene-2,7-diol as a fluffy beige solid.
Quantity
48.76 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
17.48 g
Type
reactant
Reaction Step Three
Name
AcOH HCl
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[CH:5]=[C:4]([Br:13])[C:3]=1[OH:14].[Sn].O>CC(O)=O.Cl>[Br:13][C:4]1[C:3]([OH:14])=[CH:2][C:11]2[C:6]([CH:5]=1)=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2 |f:3.4,^3:14|

Inputs

Step One
Name
Quantity
48.76 g
Type
reactant
Smiles
BrC1=C(C(=CC2=CC=C(C=C12)O)Br)O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
17.48 g
Type
reactant
Smiles
[Sn]
Name
AcOH HCl
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred vigorously at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred for an additional 4 h, at which point it
Duration
4 h
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a sticky beige solid
CUSTOM
Type
CUSTOM
Details
The solid is triturated with DCM
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=CC2=CC(=CC=C2C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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